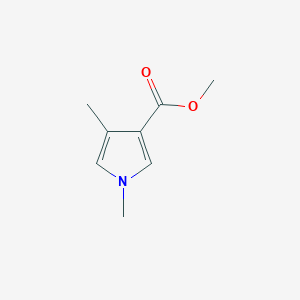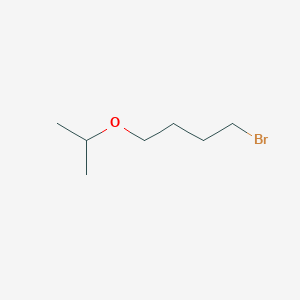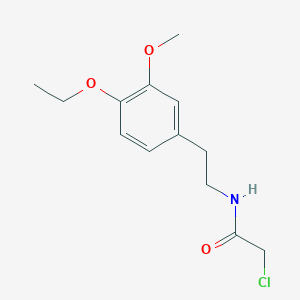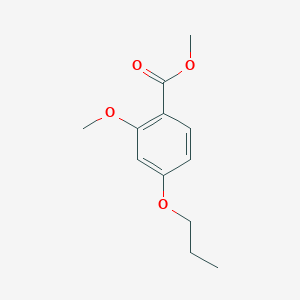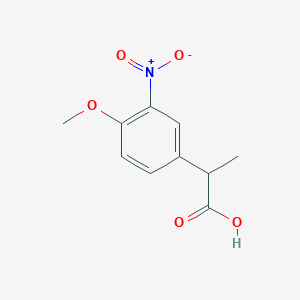
2-(4-methoxy-3-nitrophenyl)propanoic acid
Overview
Description
2-(4-Methoxy-3-nitrophenyl)propanoic acid, also known as 2-MNP, is an organic acid with a wide range of applications in the scientific field. It is a derivative of propanoic acid and has a nitro group attached to the phenyl ring. 2-MNP is used in many different scientific studies due to its unique properties and its ability to serve as a useful intermediate in the synthesis of other compounds.
Scientific Research Applications
2-(4-methoxy-3-nitrophenyl)propanoic acid has a wide range of applications in the scientific field. It has been used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Additionally, it has been used in the study of drug metabolism and drug-drug interactions.
Mechanism Of Action
2-(4-methoxy-3-nitrophenyl)propanoic acid is an organic acid that acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from performing its normal function. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2-(4-methoxy-3-nitrophenyl)propanoic acid used.
Biochemical And Physiological Effects
2-(4-methoxy-3-nitrophenyl)propanoic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins.
Advantages And Limitations For Lab Experiments
2-(4-methoxy-3-nitrophenyl)propanoic acid is a useful reagent for laboratory experiments due to its ability to act as an inhibitor of enzymes. It is relatively easy to prepare and can be used in a variety of experiments. However, it is important to note that 2-(4-methoxy-3-nitrophenyl)propanoic acid is a highly toxic compound and should be handled with caution. Additionally, it is important to use the correct concentration of 2-(4-methoxy-3-nitrophenyl)propanoic acid in order to achieve the desired results.
Future Directions
2-(4-methoxy-3-nitrophenyl)propanoic acid has potential applications in a variety of fields. It could be used in the development of new drugs or pesticides, as it has been found to inhibit the activity of enzymes involved in drug metabolism and drug-drug interactions. Additionally, it could be used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, it could be used in the study of biochemical and physiological effects, as it has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and proteins. Finally, it could be used in the development of new dyes or other compounds, as it has been used in the synthesis of a variety of compounds.
properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(10(12)13)7-3-4-9(16-2)8(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFYFXFCNQXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitro-4-methoxyphenyl)propionic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



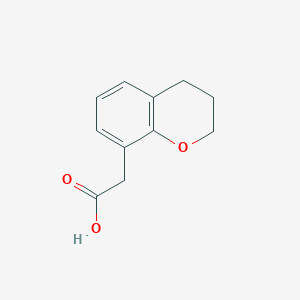
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
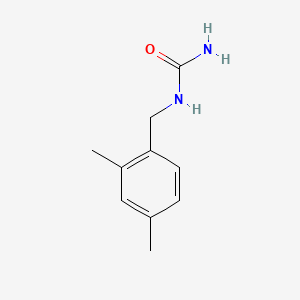
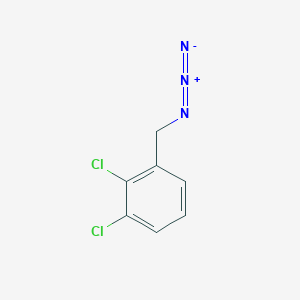
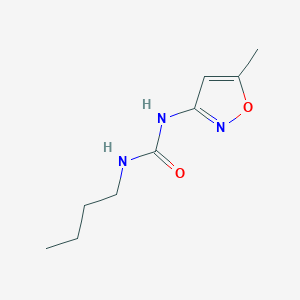
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
